5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is an organic compound with the molecular formula and a molar mass of 160.18 g/mol. It is classified as a heterocyclic aromatic amine, featuring a pyrazole ring that is substituted with a fluorinated pyridine moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and material science due to its potential biological activities and applications.
The synthesis of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves several key steps:
Industrial methods may adapt these steps for larger-scale production, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
The molecular structure of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine can be described as follows:
InChI=1/C8H8N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12).| Property | Value |
|---|---|
| Density | 1.315 g/cm³ |
| Boiling Point | 471.1 °C at 760 mmHg |
| Flash Point | 270 °C |
| Vapor Pressure | mmHg at 25 °C |
| Refractive Index | 1.673 |
This structural configuration contributes to its chemical reactivity and potential biological activity.
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine can participate in various chemical reactions typical for pyrazole derivatives:
These reactions are significant for developing new compounds with enhanced properties or biological activities.
The mechanism of action for 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine primarily relates to its interactions at the molecular level:
This mechanism underpins its potential therapeutic applications, particularly in oncology and other areas where kinase inhibition is beneficial.
The physical and chemical properties of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific uses:
The versatility of this compound highlights its importance across various scientific disciplines, making it a subject of ongoing research and development efforts.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: